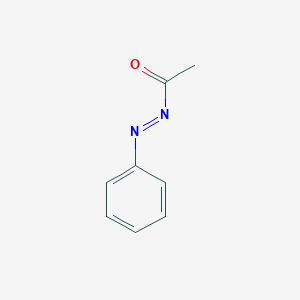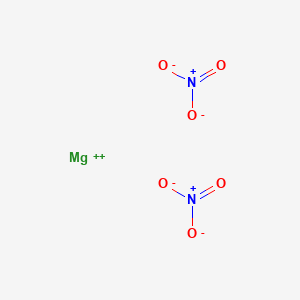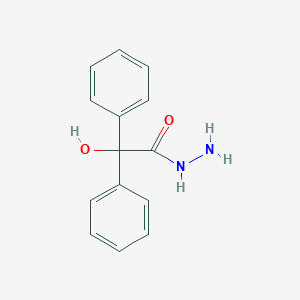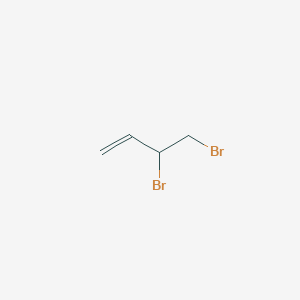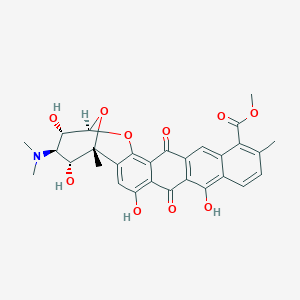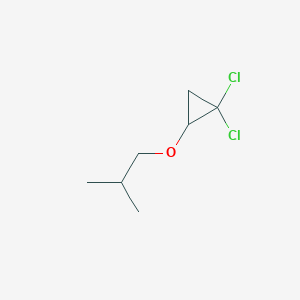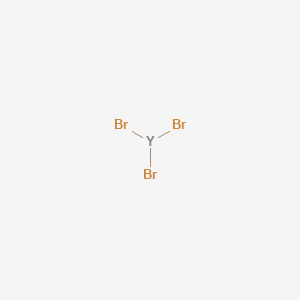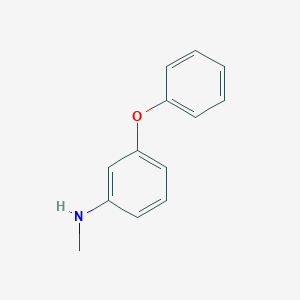
Oxo(oxoferriooxy)fer; oxostrontium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium ferrite, a type of ferrite ceramic, is valued for its excellent magnetic properties, making it suitable for various applications like magnetic recording media and permanent magnets. The material's synthesis, structure, and properties have been the subject of significant research efforts.
Synthesis Analysis
The synthesis of strontium ferrite can be achieved through various wet-chemistry methods. Diodati et al. (2012) explored three synthetic paths to optimize a quick, easy, and reproducible method for obtaining pure crystalline strontium ferrite: coprecipitation of hydroxides, coprecipitation of oxalates, and polyol-assisted coprecipitation, with the coprecipitation of oxalates being the most effective for obtaining the desired perovskite modification as a single phase (Diodati et al., 2012).
Molecular Structure Analysis
The magnetic structure of strontium ferrite, specifically Sr4Fe4O11 (SrFeO2.75), has been investigated, revealing an orthorhombic symmetry over a wide temperature range. This structure contains two iron sites occupied by trivalent and tetravalent iron, with the trivalent magnetic moments ordering antiferromagnetically below a certain temperature. The magnetic unit cell coincides with the chemical cell, indicating a complex interaction within its structure (Schmidt et al., 2003).
Chemical Reactions and Properties
Strontium ferrite demonstrates significant stability over a broad range of oxygen partial pressures, starting at temperatures as low as 250°C. This stability is crucial for its application in chemical looping systems, where the material can donate oxygen and stay in a nonstoichiometric form, indicating its remarkable chemical resilience and versatility in applications requiring redox cycling (Marek et al., 2018).
Physical Properties Analysis
The crystalline and magnetic structures of strontium ferrite play a pivotal role in its physical properties. For instance, the antiferromagnetic order of trivalent magnetic moments and the presence of a magnetically frustrated sublattice of tetravalent iron moments contribute to its unique magnetic behavior. These properties are influenced by the material's synthesis process, which can be tailored to enhance its suitability for high-frequency applications (Anis-Ur-Rehman & Asghar, 2011).
Chemical Properties Analysis
Strontium ferrite exhibits various equilibrium compositions over a range of temperatures and oxygen partial pressures, affecting its stoichiometry and, consequently, its chemical properties. This variability allows for the adjustment of its composition to meet specific application requirements, highlighting its versatility in practical use (Schmidt, 2000).
Applications De Recherche Scientifique
Aimants permanents
La ferrite de strontium est largement utilisée dans la fabrication d'aimants permanents . Ces aimants sont fabriqués à partir d'une combinaison de deux matériaux, Fe2O3 et SrCO3, leur rapport molaire étant un facteur crucial pour déterminer les propriétés des aimants . Ils offrent un excellent rapport coût-efficacité, une recyclabilité totale, de bonnes propriétés magnétiques et une résistance exceptionnelle à la corrosion, ce qui les rend très adaptés à une large gamme d'applications industrielles .
Blindage magnétique
Le composé est utilisé dans le blindage magnétique en raison de ses excellentes propriétés magnétiques . Le blindage magnétique est un processus qui limite le couplage d'un champ magnétique entre deux emplacements.
Biosenseurs magnétiques
La ferrite de strontium est utilisée dans le développement de biosenseurs magnétiques . Ces dispositifs utilisent un champ magnétique pour détecter les éléments biologiques, tels que les protéines ou l'ADN.
Dispositifs d'enregistrement magnétique
Le composé est utilisé dans les dispositifs d'enregistrement magnétique . Ces dispositifs utilisent des champs magnétiques pour stocker des données.
Stockage d'informations
La ferrite de strontium est utilisée dans les systèmes de stockage d'informations . Ses propriétés magnétiques en font un matériau idéal pour le stockage de données dans des dispositifs tels que les disques durs.
Communication mobile
Le composé est utilisé dans les appareils de communication mobile . Il peut être utilisé dans la fabrication de composants tels que les antennes, qui s'appuient sur des champs magnétiques pour transmettre et recevoir des signaux.
Dispositifs électroniques
La ferrite de strontium est utilisée dans divers dispositifs électroniques . Ses propriétés magnétiques la rendent utile dans des composants tels que les transformateurs et les inductances.
Dispositifs médicaux
Safety and Hazards
Mécanisme D'action
Target of Action
Oxo(oxoferriooxy)iron;oxostrontium, also known as Strontium ferrite, is a complex compound that primarily targets the iron and strontium ions in various biochemical processes . The role of these ions is crucial in a multitude of cellular functions, including vital processes such as mitochondrial respiration, gene regulation, and DNA synthesis or repair .
Mode of Action
The interaction of Oxo(oxoferriooxy)iron;oxostrontium with its targets involves a series of redox reactions. The compound’s mode of action is characterized by the transition between the Fe(II) and Fe(III) valence states, forming a complex network of biochemical interactions . This includes a tight interplay of biotic and abiotic reactions, which play a fundamental role in environmental biogeochemistry .
Biochemical Pathways
The biochemical pathways affected by Oxo(oxoferriooxy)iron;oxostrontium involve the metabolism and biogeochemical cycling of iron . The compound influences the oxidation and reduction processes and the biochemical mechanisms associated with electron transport . The downstream effects of these pathways include the generation of ATP, DNA synthesis and repair, and oxygen transport .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxo(oxoferriooxy)iron;oxostrontium are yet to be fully understood. It is known that the compound’s bioavailability is influenced by its interaction with iron and strontium ions, and its role in various biochemical processes .
Result of Action
The molecular and cellular effects of Oxo(oxoferriooxy)iron;oxostrontium’s action are primarily seen in its influence on iron metabolism and biogeochemical cycling. The compound’s interaction with iron and strontium ions affects a range of cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport .
Action Environment
The action, efficacy, and stability of Oxo(oxoferriooxy)iron;oxostrontium are influenced by various environmental factors. These include the presence of other ions, the pH of the environment, and the presence of other compounds. For instance, the equatorial ligand effect has been shown to have a significant impact on the oxidative properties of an iron(V)-oxo species, affecting orbital interactions and enhancing their reactivities with substrates .
Propriétés
IUPAC Name |
oxo(oxoferriooxy)iron;oxostrontium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Fe.19O.Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDURESJCZWWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe12O19Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the chemical formula and crystal structure of strontium ferrite?
A1: Strontium ferrite has the chemical formula SrFe12O19. It crystallizes in a magnetoplumbite hexagonal structure. []
Q2: What are the typical magnetic properties of strontium ferrite?
A2: Strontium ferrite exhibits hard magnetic properties, characterized by high coercivity and remanence. The specific saturation magnetization can reach up to 71 emu/g, and coercivity values up to 6000 Oe have been reported. [, ]
Q3: What synthesis methods are commonly employed for strontium ferrite?
A4: Common synthesis routes include the conventional ceramic method, sol-gel techniques, co-precipitation, and ultrasonic spray pyrolysis. [, , , , ]
Q4: Can strontium ferrite be synthesized from industrial by-products?
A5: Yes, researchers have successfully synthesized strontium ferrite using magnetic iron species extracted from electrocoagulation by-products. []
Q5: What is the role of calcination temperature in strontium ferrite synthesis?
A6: Calcination temperature significantly influences particle size, morphology, and magnetic properties. Higher temperatures generally lead to larger particle sizes and enhanced magnetic properties, up to a certain point. [, , ]
Q6: How can the morphology of strontium ferrite be controlled during synthesis?
A7: Parameters such as calcination temperature, precursor composition, and the use of additives like salts or surfactants can influence particle morphology. For instance, the addition of NaCl during ultrasonic spray pyrolysis can result in hexagonal plate-shaped particles. []
Q7: Can strontium ferrite be prepared in specific morphologies like fibers?
A8: Yes, both microfibers and nanofibers of strontium ferrite have been fabricated using methods like sol-gel processing and electrospinning. [, ]
Q8: How does doping with rare-earth elements affect strontium ferrite?
A9: Doping with elements like lanthanum (La), samarium (Sm), and cerium (Ce) can influence the magnetic properties of strontium ferrite. For example, La-Co substitution can enhance coercivity, while Sm-Mn substitution has been shown to increase both saturation magnetization and coercivity under specific conditions. [, , ]
Q9: What is the impact of Zn substitution on strontium ferrite's magnetic properties?
A10: Substitution with zinc (Zn) can increase the residual magnetic induction (Br) of strontium ferrite up to a certain concentration, while negatively impacting coercivity. []
Q10: What are the potential applications of strontium ferrite?
A11: Strontium ferrite, due to its magnetic properties, finds applications in various fields, including permanent magnets, magnetic recording media, microwave absorbers, and biomedical applications. [, , , ]
Q11: How is strontium ferrite used in microwave absorption?
A12: Strontium ferrite nanocomposites, particularly when combined with carbon black, show promising microwave absorption properties in the X-band, making them suitable for stealth applications. []
Q12: Can strontium ferrite be used in cement-based piezoelectric composites?
A13: Yes, incorporating strontium ferrite into cement-based piezoelectric composites can enhance their piezoelectric properties, such as the piezoelectric strain constant (d33) and piezoelectric voltage constant (g33). [, ]
Q13: What is the role of strontium ferrite in magnetically separable photocatalysts?
A14: Strontium ferrite, when loaded onto photocatalysts like TiO2, imparts magnetic properties, allowing for easy separation and recovery of the catalyst after use. These composites have demonstrated efficacy in degrading dyes like methylene blue under UV irradiation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

